4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate
Description
The compound “4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate” is a synthetic ester featuring a thiophene-2-carboxylate moiety linked via a phenyl group to a (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl chain. This structure combines a conjugated α,β-unsaturated ketone (propenoyl group) with electron-rich aromatic systems, including the 3,4,5-trimethoxyphenyl substituent and the thiophene ring. The E-configuration of the propenoyl double bond is critical for maintaining planarity, which may enhance π-π stacking interactions in biological systems or material applications .
The 3,4,5-trimethoxyphenyl group is a common pharmacophore in bioactive molecules, associated with herbicidal and anticancer activities .
Properties
IUPAC Name |
[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl] thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20O6S/c1-26-19-13-15(14-20(27-2)22(19)28-3)6-11-18(24)16-7-9-17(10-8-16)29-23(25)21-5-4-12-30-21/h4-14H,1-3H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCZZXMSNRWHFI-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 3,4,5-trimethoxybenzaldehyde and acetophenone derivatives in the presence of a base such as potassium hydroxide (KOH) in ethanol. This reaction forms the intermediate chalcone, which is then reacted with thiophene-2-carboxylic acid under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic route, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: Pd/C in the presence of hydrogen gas or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with GABA receptors or other neurotransmitter systems, contributing to its potential sedative and anticonvulsant activities .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations:
Substituent Position and Activity: The 3,4,5-trimethoxyphenyl group (target compound) is associated with herbicidal activity in ligustrazine derivatives (e.g., compound 8p in ), whereas positional isomers (e.g., 2,3,4-trimethoxy in ) may exhibit reduced efficacy due to altered electronic and steric profiles .
Backbone Modifications: The thiophene-2-carboxylate group in the target compound contrasts with pyrazine carboxylates () or piperazinyl-propenones (). Thiophene’s sulfur atom may enhance lipophilicity compared to nitrogen-rich heterocycles, influencing membrane permeability .
Stereochemical Considerations: The E-configuration of the propenoyl linker (common across analogues) ensures planarity, which is critical for interactions with biological targets like enzymes or receptors .
Physicochemical and Pharmacokinetic Properties
Table 2: Calculated Properties (Based on Structural Analogues)
Key Insights:
- The target compound’s higher molecular weight compared to piperazinyl-propenone () suggests differences in bioavailability.
Biological Activity
4-[(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]phenyl thiophene-2-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article reviews the pharmacological properties, synthesis, and biological evaluations of this compound, providing insights into its mechanisms of action and therapeutic potential.
Chemical Structure and Properties
The compound features a phenyl thiophene backbone with a prop-2-enoyl group substituted by a trimethoxyphenyl moiety. The molecular formula is , and it has a molecular weight of approximately 364.44 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈O₅S |
| Molecular Weight | 364.44 g/mol |
| Density | Not specified |
| Boiling Point | Not specified |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the condensation of appropriate acyl derivatives with thiophene carboxylic acids. The reaction conditions often include the use of catalysts or specific solvents to enhance yield and purity.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of compounds with similar structures. For instance, derivatives based on the combretastatin framework exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and SK-LU-1 cells . The mechanism often involves inhibition of microtubule assembly, leading to cell cycle arrest and apoptosis.
Case Study:
In a comparative study, compounds structurally related to this compound demonstrated IC50 values ranging from 10 to 50 µM in MTT assays against human cancer cell lines. These findings suggest that modifications in the substituents can significantly enhance or diminish biological activity.
Antifungal Activity
Compounds with similar chemical motifs have also been evaluated for antifungal activity. For example, derivatives tested against Candida albicans showed minimum inhibitory concentrations (MICs) as low as 0.03 µg/mL . This suggests that the target compound may possess broad-spectrum antifungal properties, although specific data on its efficacy against fungal strains remain limited.
The biological activity of this compound is likely mediated through several mechanisms:
- Microtubule Disruption: Similar to combretastatin derivatives, it may inhibit tubulin polymerization.
- Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress leading to apoptosis.
- Inhibition of Key Enzymes: Potential inhibition of enzymes involved in cancer cell proliferation or fungal metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
